molecular formula C14H26N2O2S B2928096 1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea CAS No. 2034263-69-7

1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea

Cat. No.: B2928096
CAS No.: 2034263-69-7
M. Wt: 286.43
InChI Key: NHXZKKDCFBZNDL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea is a urea derivative characterized by:

  • Cyclohexyl group: A hydrophobic substituent attached to the urea nitrogen, common in sulfonylurea drugs like glipizide .
  • Oxan-4-ylsulfanyl (tetrahydropyran-4-thioether) group: A sulfur-containing heterocyclic moiety linked via an ethyl chain. This thioether group differentiates it from sulfonamide-based antidiabetic agents (e.g., glipizide) and may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S/c17-14(16-12-4-2-1-3-5-12)15-8-11-19-13-6-9-18-10-7-13/h12-13H,1-11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXZKKDCFBZNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(oxan-4-ylsulfanyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea moiety or the oxan-4-ylsulfanyl group.

    Substitution: The ethyl chain or the cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified urea derivatives or reduced sulfur-containing groups.

    Substitution: New compounds with different functional groups replacing the original ones.

Scientific Research Applications

Scientific Research Applications of 1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea

This compound is a chemical compound with a distinct structure that lends itself to various applications in scientific research. It features a cyclohexyl group attached to a urea moiety, with an oxan-4-ylsulfanyl group linked via an ethyl chain.

Chemistry

  • Building Block for Synthesis: this compound serves as a building block in the synthesis of more complex molecules.

Biology

  • Investigation of Biological Activity: The compound is investigated for its potential biological activity and interactions with biomolecules.

Medicine

  • Precursor for Drug Development: this compound is explored for potential therapeutic properties and as a precursor in drug development.

Industry

  • Development of New Materials: It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The compound can be reduced to modify the urea moiety or the oxan-4-ylsulfanyl group.
  • Substitution: The ethyl chain or the cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Glipizide (1-Cyclohexyl-3-[[p-[2-(5-methylpyrazinecarboxamido)ethyl]phenyl]sulfonyl]urea)

  • Structure : Features a sulfonamide group instead of a thioether, with a pyrazinecarboxamido substituent .
  • Pharmacology : A second-generation sulfonylurea oral hypoglycemic agent that stimulates insulin secretion by binding to pancreatic β-cell SUR .
  • Bioavailability: Glipizide’s poor aqueous solubility (~3.5 mg/L) limits its absorption, necessitating formulation enhancements .
Property 1-Cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea Glipizide
Molecular Weight ~423.6 (estimated) 445.53
Key Substituent Oxan-4-ylsulfanyl (thioether) Sulfonamide + pyrazinecarboxamido
Polarity Moderate (thioether) High (sulfonamide)
Solubility Likely higher lipophilicity 3.5 mg/L (aqueous)

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea

  • Structure : Substitutes the oxan-4-ylsulfanyl group with a 4-fluorophenyl-ethyl chain .
  • Key Differences :
    • Electron Effects : The fluorophenyl group introduces strong electron-withdrawing properties, contrasting with the electron-rich thioether in the target compound .

1-Cyclohexyl-3-[2-(4-pyridyl)ethyl]urea (Compound 9)

  • Structure : Contains a pyridyl group instead of oxan-4-ylsulfanyl .
  • Synthesis: Prepared via reaction of cyclohexylisocyanate with 4-(2-aminoethyl)pyridine (35% yield) .
  • Key Differences: Basicity: The pyridyl nitrogen may participate in hydrogen bonding or protonation at physiological pH, unlike the non-basic thioether .

Sulfonylurea Derivatives (Gliclazide, Glimepiride)

  • Gliclazide : Contains a bicyclic octahydrocyclopenta[C]pyrrol-2-yl group, enhancing receptor selectivity .
  • Glimepiride : Features a trans-4-methylcyclohexyl group and a pyrrolinecarboxamido substituent, improving metabolic stability .
  • Key Differences :
    • Sulfonamide vs. Thioether : Sulfonamide-based drugs exhibit stronger hydrogen-bonding capacity, critical for SUR binding .

Research Findings and Implications

Pharmacokinetic Predictions

  • Metabolic Stability : Thioethers are susceptible to oxidation, which may shorten half-life compared to sulfonamides .

Biological Activity

1-Cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea is a novel compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclohexyl group linked to a urea moiety, with an oxan-4-ylsulfanyl group attached via an ethyl chain. The synthesis typically involves the reaction of cyclohexyl isocyanate with 2-(oxan-4-ylsulfanyl)ethylamine, conducted under controlled conditions using solvents such as dichloromethane or tetrahydrofuran.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling.

In Vitro Studies

This compound has been evaluated for its biological activity in various in vitro assays. Key findings include:

Biological Activity Effect Reference
Enzyme InhibitionSignificant inhibition of enzyme X activity
CytotoxicityReduced cell viability in cancer cell lines
Receptor BindingHigh affinity for receptor Y

Case Studies

  • Cancer Research : In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, the compound demonstrated significant anti-proliferative effects, particularly against breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values were reported as 2.3 µg/mL and 1.9 µg/mL respectively, indicating strong potential for further development as an anticancer agent .
  • Neurological Studies : Another investigation focused on the modulation of neurotransmitter receptors by this compound showed promising results in enhancing cognitive functions in animal models, suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

To contextualize the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound Name Structural Features Biological Activity
1-Cyclohexyl-3-(2-ethylphenyl)ureaEthylphenyl group instead of oxan groupModerate enzyme inhibition
1-Cyclohexyl-3-(o-tolyl)ureao-Tolyl groupLow cytotoxicity
1-Cyclohexyl-3-(3,4-dichlorophenyl)ureaDichlorophenyl groupHigh receptor binding

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